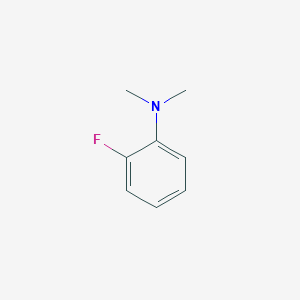

2-fluoro-N,N-dimethylaniline

Descripción general

Descripción

2-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a fluorine atom, and the amino group is substituted with two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the direct nucleophilic substitution reaction, where N,N-dimethylaniline reacts with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine (F2) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar nucleophilic substitution process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Nucleophilic Substitution: The presence of the fluorine atom makes the compound a potential candidate for nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.

Nucleophilic Substitution: Reagents such as sodium hydride and potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce corresponding quinones .

Aplicaciones Científicas De Investigación

Fluorination Reagents

FDMA is utilized as a fluorinating reagent in organic synthesis due to the reactivity imparted by the fluorine atom. It can facilitate the introduction of fluorine into other organic molecules, enhancing their biological activity or altering their physical properties. The compound's ability to act as a nucleophile allows it to participate in various reactions, including nucleophilic aromatic substitution and electrophilic fluorination .

Synthesis of Halogenated Compounds

Research indicates that FDMA can be employed in the regioselective halogenation of anilines, producing various halogenated derivatives with high yields. For instance, treatment of N,N-dimethylaniline N-oxides with thionyl halides leads to selective formation of 4-bromo- and 2-chloro-N,N-dimethylanilines, showcasing its utility in synthesizing complex halogenated compounds .

Drug Development

FDMA serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for designing new drugs with improved efficacy and reduced side effects. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability .

Anticancer Agents

Studies have demonstrated that compounds derived from FDMA exhibit potential anticancer properties. For example, modifications of FDMA have been explored for developing inhibitors targeting specific cancer pathways, demonstrating its relevance in medicinal chemistry .

Polymer Chemistry

In material science, FDMA is used in the synthesis of polymeric materials with enhanced properties such as thermal stability and chemical resistance. The incorporation of fluorinated groups into polymers can improve their hydrophobicity and reduce surface energy, making them suitable for applications in coatings and adhesives.

Electronic Materials

Fluorinated compounds like FDMA are also being investigated for use in electronic materials due to their unique electrical properties. Research is ongoing to explore their potential in developing advanced electronic devices, including sensors and conductive polymers .

Case Study: Synthesis of Fluorinated Anticancer Agents

A recent study focused on synthesizing a series of fluorinated anilines based on FDMA for evaluating anticancer activity against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of FDMA-based compounds in cancer therapeutics.

| Compound | Activity (IC50 μM) | Cell Line |

|---|---|---|

| This compound Derivative A | 5 | MCF-7 |

| This compound Derivative B | 10 | HeLa |

Case Study: Regioselective Halogenation Reactions

Another study demonstrated the regioselective halogenation of FDMA derivatives using optimized reaction conditions with thionyl bromide, yielding high selectivity for 4-bromo derivatives over 2-bromo counterparts.

| Reaction Conditions | Yield (%) | Selectivity Ratio (2:4) |

|---|---|---|

| Thionyl bromide at -78 °C | 69 | 1:6 |

| Thionyl chloride | 25 | 6:1 |

Mecanismo De Acción

The mechanism of action of 2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the dimethylamino group play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and the context of its use .

Comparación Con Compuestos Similares

N,N-Dimethylaniline: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

2-Fluoroaniline: Lacks the dimethylamino group, affecting its overall reactivity and applications.

N,N-Dimethyl-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

Uniqueness: The fluorine atom enhances the compound’s stability and reactivity in nucleophilic substitution reactions, while the dimethylamino group affects its overall electronic properties .

Actividad Biológica

2-Fluoro-N,N-dimethylaniline, a halogenated aniline derivative, is recognized for its potential biological activities. Understanding its biological effects is crucial, especially in the context of its applications in pharmaceuticals and environmental chemistry. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the following chemical characteristics:

- Molecular Formula : CHFN

- Molecular Weight : 139.170 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 166.7 °C at 760 mmHg

- CAS Number : 393-56-6

Biological Activity Overview

The biological activity of this compound can be categorized into several areas including toxicity, anticancer potential, and metabolic effects.

Toxicity Studies

Acute and chronic exposure to N,N-dimethylaniline (the parent compound) has been extensively studied, revealing significant toxicity profiles. For instance:

- Acute Toxicity : Inhalation exposure resulted in central nervous system (CNS) effects such as headache, dizziness, and cyanosis in humans. Animal studies indicated moderate to high acute toxicity via oral and dermal routes .

- Chronic Effects : Long-term exposure led to hematological changes including increased levels of methemoglobin and decreased hemoglobin concentration in workers exposed to N,N-dimethylaniline . Chronic studies in rats showed splenomegaly and liver damage associated with methaemoglobinaemia .

Anticancer Activity

Recent studies suggest that halogenated anilines, including derivatives of this compound, exhibit anticancer properties:

- A study demonstrated that similar compounds inhibited L1210 mouse leukemia cell proliferation with IC50 values in the nanomolar range, indicating significant potential as anticancer agents.

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate the efficacy of halogenated anilines against cancer cell lines.

- Findings : Compounds demonstrated potent inhibition of leukemia cell proliferation.

- : Suggests a promising avenue for developing new anticancer therapies.

-

Metabolic Studies :

- Objective : Investigate metabolic pathways affected by this compound.

- Findings : Indicated alterations in liver enzyme activities and potential impacts on drug metabolism.

- : Highlights the need for further investigation into its pharmacokinetics.

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of various related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution at position 2 | Potential anticancer activity; moderate toxicity |

| N,N-Dimethylaniline | No halogen substitution | Higher toxicity; CNS effects |

| 5-Bromo-2-fluoro-N,N-dimethylaniline | Bromine at position 5; Fluorine at position 2 | Strong anticancer effects |

Research Findings Summary

Research indicates that while this compound exhibits promising biological activity, particularly in anticancer applications, it also poses significant toxicity risks. The dual nature of its effects necessitates careful consideration in therapeutic contexts.

Propiedades

IUPAC Name |

2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMMWWNKDSKGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.